molecular formula C17H14N4O2 B11946609 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide CAS No. 881467-11-4

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide

Cat. No.: B11946609
CAS No.: 881467-11-4
M. Wt: 306.32 g/mol
InChI Key: XHWXFANOHIMKIW-YBFXNURJSA-N
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Description

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide typically involves the condensation of indole-3-carbaldehyde with hydrazine hydrate, followed by the reaction with N-phenylglycine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the hydrazine moiety.

    Substitution: Alkylated derivatives at the indole nitrogen or hydrazine nitrogen.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide involves its interaction with various molecular targets. The indole moiety is known to interact with biological receptors, potentially inhibiting enzymes or modulating receptor activity. The hydrazine group can form reactive intermediates that may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of the compound.

    N-phenylglycine: Another precursor used in the synthesis.

    Indole derivatives: Compounds with similar structures and biological activities.

Uniqueness

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

881467-11-4

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N'-[(E)-1H-indol-3-ylmethylideneamino]-N-phenyloxamide

InChI

InChI=1S/C17H14N4O2/c22-16(20-13-6-2-1-3-7-13)17(23)21-19-11-12-10-18-15-9-5-4-8-14(12)15/h1-11,18H,(H,20,22)(H,21,23)/b19-11+

InChI Key

XHWXFANOHIMKIW-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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